Thionalide

描述

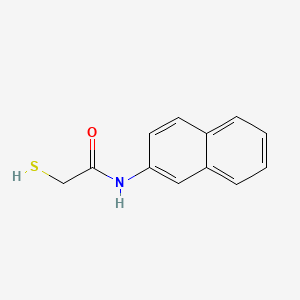

Structure

3D Structure

属性

IUPAC Name |

N-naphthalen-2-yl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c14-12(8-15)13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMHGVVTMOGJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239222 | |

| Record name | Thionalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to ivory-colored solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Thionalide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-42-5 | |

| Record name | Thionalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thionalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thionalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thionalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercapto-N-2-naphthylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIONALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M3H598CDM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thionalide's Mechanism of Action in Metal Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionalide (2-mercapto-N-(2-naphthyl)acetamide) is a versatile organic chelating agent renowned for its ability to form stable, sparingly soluble complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in metal chelation, its applications in analytical chemistry, and detailed experimental protocols. The document elucidates the structural basis of chelation, summarizes the reactivity of this compound with various metals, and presents available data in a structured format for ease of comparison.

Introduction

This compound is a thiol-containing organic compound that acts as a bidentate ligand, coordinating with metal ions through its sulfur and oxygen atoms to form stable five-membered chelate rings. This chelation process results in the formation of stoichiometric metal complexes that are often insoluble in aqueous solutions, making this compound a valuable reagent in gravimetric and volumetric analysis. The selectivity of this compound can be tuned by controlling the pH of the solution and employing masking agents, allowing for the determination of specific metal ions in a mixture.

Mechanism of Action

The chelating action of this compound is attributed to the presence of two key functional groups in its structure: the thiol (-SH) group and the amide carbonyl (C=O) group. The deprotonated thiol group (thiolate, -S⁻) forms a strong covalent bond with the metal ion, while the oxygen atom of the carbonyl group donates a lone pair of electrons to form a coordinate bond. This dual bonding results in the formation of a stable five-membered ring structure, which is a thermodynamically favorable arrangement.

The general reaction for the chelation of a divalent metal ion (M²⁺) with two molecules of this compound (HL) can be represented as:

M²⁺ + 2HL ⇌ M(L)₂ + 2H⁺

The equilibrium of this reaction is highly dependent on the pH of the solution. In acidic media, the thiol group is protonated, reducing the chelating ability of this compound. As the pH increases, deprotonation of the thiol group occurs, enhancing the formation of the metal complex.

Visualization of the Chelation Mechanism

The following diagram illustrates the chelation of a generic divalent metal ion by two this compound molecules.

Caption: Chelation of a divalent metal ion (M²⁺) by two this compound molecules.

Reactivity with Metal Ions

This compound reacts with a wide range of metal ions to form precipitates under specific pH conditions. The selectivity of these reactions can be enhanced through the use of masking agents.[1]

Table 1: Reactivity of this compound with Various Metal Ions

| Metal Ion | Condition for Precipitation | Masking Agents for Selectivity |

| Group 1: Acidic Media (Mineral Acids) | ||

| Copper(II) (Cu²⁺) | Precipitates in acidic media.[1] | - |

| Silver(I) (Ag⁺) | Precipitates in acidic media.[1] | - |

| Mercury(II) (Hg²⁺) | Precipitates in acidic media.[1] | - |

| Bismuth(III) (Bi³⁺) | Precipitates in acidic media.[1] | - |

| Arsenic(III) (As³⁺) | Precipitates in acidic media.[1] | Phosphoric acid can mask Sn(IV).[1] |

| Antimony(III) (Sb³⁺) | Precipitates in acidic media. | Phosphoric acid can mask Sn(IV).[1] |

| Tin(IV) (Sn⁴⁺) | Precipitates in acidic media.[1] | - |

| Gold(I) (Au⁺) | Precipitates in acidic media.[1] | - |

| Platinum(IV) (Pt⁴⁺) | Precipitates in acidic media. | - |

| Palladium(II) (Pd²⁺) | Precipitates in acidic media. | - |

| Group 2: Alkaline Solutions with Tartrate | ||

| Copper(II) (Cu²⁺) | Precipitates from alkaline solutions containing tartrate.[1] | - |

| Mercury(II) (Hg²⁺) | Precipitates from alkaline solutions containing tartrate.[1] | - |

| Cadmium(II) (Cd²⁺) | Precipitates from alkaline solutions containing tartrate.[1] | - |

| Thallium(I) (Tl⁺) | Precipitates from alkaline solutions containing tartrate.[1] | - |

| Gold(I) (Au⁺) | Precipitates from alkaline solutions containing tartrate.[1] | - |

| Group 3: Solutions with Cyanide and Tartrate | ||

| Thallium(I) (Tl⁺) | Precipitates from solutions containing cyanide and tartrate.[1] | - |

| Antimony(III) (Sb³⁺) | Precipitates from solutions containing cyanide and tartrate. | - |

| Bismuth(III) (Bi³⁺) | Precipitates from solutions containing cyanide and tartrate.[1] | - |

| Group 4: Alkaline Solutions with Cyanide and Tartrate | ||

| Thallium(I) (Tl⁺) | Precipitates from alkaline (NaOH) solutions containing cyanide and tartrate.[1] | This condition is specific for thallium.[1] |

Quantitative Data

Despite its widespread use as a qualitative and quantitative analytical reagent, there is a notable scarcity of published data on the stability constants of this compound-metal complexes in the readily available scientific literature. The formation of sparingly soluble precipitates makes the determination of aqueous stability constants challenging using conventional potentiometric or spectrophotometric methods.

Experimental Protocols

The stoichiometric nature of this compound-metal complexes allows for their use in both gravimetric and volumetric analyses.[1]

Synthesis of this compound (2-mercapto-N-(2-naphthyl)acetamide)

A common synthetic route to this compound involves the reaction of 2-naphthylamine with thioglycolic acid.

Caption: General workflow for the synthesis of this compound.

Procedure:

-

Dissolve 2-naphthylamine in a suitable inert solvent such as toluene.

-

Add an equimolar amount of thioglycolic acid to the solution.

-

Add a dehydrating agent (e.g., using a Dean-Stark apparatus to remove water azeotropically).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol-water mixture) to obtain white or pale yellow needles of this compound.

Gravimetric Determination of Bismuth

Principle: Bismuth(III) ions are precipitated quantitatively from an acidic solution by this compound. The resulting precipitate is of stoichiometric composition and can be dried to a constant weight.

Procedure:

-

Prepare a slightly acidic solution of the bismuth-containing sample.

-

Heat the solution to approximately 80-90 °C.

-

Add a freshly prepared solution of this compound in a suitable organic solvent (e.g., ethanol or acetic acid) dropwise with constant stirring. An excess of the reagent should be added to ensure complete precipitation.

-

Digest the precipitate by keeping the solution hot for about 30 minutes to an hour to promote the formation of larger, more easily filterable particles.

-

Allow the solution to cool to room temperature.

-

Filter the precipitate through a pre-weighed sintered glass crucible (G4 porosity).

-

Wash the precipitate several times with hot water to remove any soluble impurities, followed by a final wash with a small amount of ethanol.

-

Dry the crucible containing the precipitate in an oven at 105-110 °C to a constant weight.[1]

-

Calculate the mass of bismuth from the weight of the dried precipitate using the appropriate gravimetric factor.

Volumetric Determination of Metals

Principle: An excess of this compound is used to precipitate the metal ion. The unreacted this compound in the filtrate is then determined by iodometric titration.

Procedure for Iodometric Titration of Excess this compound:

-

After precipitation and filtration of the metal-thionalide complex, collect the filtrate and washings.

-

Acidify the combined filtrate and washings with a suitable acid (e.g., sulfuric acid).

-

Add a known excess of standard iodine solution. This compound is oxidized by iodine according to the following reaction: 2C₁₀H₇NHCOCH₂SH + I₂ → (C₁₀H₇NHCOCH₂S)₂ + 2HI[1]

-

Titrate the excess unreacted iodine with a standard solution of sodium thiosulfate using starch as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

-

The amount of this compound that reacted with the metal ion can be calculated by subtracting the amount of excess this compound from the initial amount added.

Caption: General workflow for the volumetric determination of metals using this compound.

Conclusion

This compound remains a significant reagent in the field of analytical chemistry for the determination of various metal ions. Its mechanism of action, centered on the formation of stable chelate complexes, allows for both qualitative and quantitative analysis. While there is a clear understanding of its reactivity and applications in gravimetric and volumetric methods, a notable gap exists in the literature concerning the quantitative stability constants of its metal complexes. Further research in this area would provide a more complete understanding of the thermodynamics of this compound-metal interactions and could potentially broaden its applications in coordination chemistry and materials science.

References

An In-depth Technical Guide to the Solubility of Thionalide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of thionalide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative summary, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This information is intended to empower researchers to accurately determine the solubility of this compound in their specific solvent systems of interest.

Qualitative Solubility of this compound

This compound is consistently reported to be readily soluble in most common organic solvents while being sparingly soluble or insoluble in water.[1][2][3] The addition of small amounts of ethanol or acetic acid can significantly increase its solubility in aqueous solutions.[1][3] A summary of its qualitative solubility is presented in the table below.

| Solvent Classification | Specific Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Readily Soluble |

| Ketones | Acetone | Readily Soluble |

| Ethers | Diethyl Ether | Readily Soluble |

| Acids | Acetic Acid | Readily Soluble |

| Aqueous | Water | Sparingly Soluble/Insoluble |

Experimental Protocol: Gravimetric Determination of this compound Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is a reliable and widely used technique for accurately measuring the solubility of a solid compound in a liquid solvent.

2.1. Materials and Apparatus

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

2.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid this compound at the bottom of the vials is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed evaporation dish or beaker. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the melting point of this compound (111-112°C).

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

-

2.3. Diagram of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Analysis of Thionalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Thionalide (also known as 2-Mercapto-N-2-naphthylacetamide). The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₂H₁₁NOS. It belongs to the class of naphthalenes and acetamides. Due to its chemical structure, which includes a naphthalene ring, an amide group, and a thiol group, this compound exhibits characteristic spectroscopic features that are instrumental in its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern. The key mass-to-charge ratio (m/z) peaks observed in the gas chromatography-mass spectrometry (GC-MS) analysis are presented in Table 1.[1]

Table 1: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| 217 | Second Highest | Molecular Ion [M]⁺ |

| 143 | Top Peak | [M - C₂H₂OS]⁺ Fragment |

| 115 | Third Highest | [C₉H₇]⁺ Fragment |

The molecular ion peak at m/z 217 confirms the molecular weight of this compound. The major fragment at m/z 143 likely corresponds to the naphthylamine cation, resulting from the cleavage of the amide bond. The fragment at m/z 115 is characteristic of a naphthalene ring fragment.

Infrared spectroscopy is used to identify the functional groups present in this compound. The analysis is typically performed using a Potassium Bromide (KBr) wafer technique.[1] The expected characteristic absorption bands are summarized in Table 2.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | N-H | Stretching |

| 3000 - 3100 | Aromatic C-H | Stretching |

| 2550 - 2600 | S-H | Stretching |

| 1630 - 1690 | C=O (Amide I) | Stretching |

| 1510 - 1580 | N-H | Bending (Amide II) |

| 1450 - 1600 | Aromatic C=C | Stretching |

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule. The predicted chemical shifts are presented in Tables 3 and 4.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.9 - 2.1 | Triplet | -SH |

| ~3.4 - 3.6 | Doublet | -CH₂- |

| ~7.2 - 8.0 | Multiplet | Aromatic Protons |

| ~9.5 - 10.5 | Singlet (broad) | -NH- |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 35 | -CH₂- |

| ~115 - 140 | Aromatic Carbons |

| ~165 - 175 | C=O |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/min to 280 °C, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Sample Preparation (KBr Wafer Method):

-

Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is then placed in the sample holder, and the spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

-

A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Data Acquisition:

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Data Acquisition:

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

The Advent of a Versatile Reagent: An In-depth Technical Guide to the Early Studies and Discovery of Thionalide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of early 20th-century analytical chemistry, the quest for selective and reliable reagents for the determination of metals was a paramount endeavor. Amidst this scientific pursuit, Thionalide (2-mercapto-N-2-naphthylacetamide) emerged as a significant development. First introduced by R. Berg and W. Roebling in the mid-1930s, this sulfur-containing organic compound demonstrated a remarkable ability to form stable, insoluble chelates with a wide array of metal ions. Its introduction provided analytical chemists with a valuable tool for both gravimetric and volumetric analyses, enabling the separation and quantification of metals in various matrices. This technical guide delves into the early studies and discovery of this compound, presenting a comprehensive overview of its synthesis, properties, and seminal applications as a reagent, all based on the foundational research of its time.

Discovery and Initial Studies

This compound was first introduced to the scientific community by Berg and Roebling through their publications in 1935. Their work, primarily published in "Berichte der deutschen chemischen Gesellschaft" and "Angewandte Chemie," laid the groundwork for the analytical applications of this novel reagent. These initial studies revealed that this compound could quantitatively precipitate a variety of metal ions from solution under specific pH and masking conditions.

The key to this compound's utility lies in its molecular structure, which features both a thiol (-SH) group and an amide (-NH-C=O) group. This arrangement allows for the formation of stable five-membered chelate rings with metal ions, a concept central to coordination chemistry. Early researchers proposed that the metal cation coordinates with both the sulfur atom of the thiol group and the oxygen atom of the amide group, leading to the formation of a water-insoluble inner complex salt.

Synthesis of this compound

While the original publications by Berg and Roebling focused on the analytical applications of this compound, the synthesis of this compound, 2-mercapto-N-2-naphthylacetamide, would have followed established organic chemistry principles of the era. A plausible and straightforward synthesis route involves the reaction of β-naphthylamine with thioglycolic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

β-Naphthylamine (2-Naphthylamine)

-

Thioglycolic acid

-

Toluene or a similar inert solvent

-

Dean-Stark apparatus or equivalent for water removal

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

An equimolar mixture of β-naphthylamine and thioglycolic acid is suspended in a suitable inert solvent, such as toluene, in a round-bottom flask.

-

The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

The reaction mixture is heated to reflux. The water formed during the amidation reaction is azeotropically removed and collected in the Dean-Stark trap.

-

The reaction is monitored until the theoretical amount of water is collected, indicating the completion of the reaction.

-

The reaction mixture is then cooled, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Analytical Applications: A Summary of Early Findings

The pioneering work on this compound demonstrated its broad applicability in the separation and determination of numerous metal ions. The selectivity of the precipitation could be controlled by adjusting the acidity of the solution and by using masking agents like tartrate and cyanide.

Data Presentation: Precipitation of Metal Ions with this compound

The following tables summarize the qualitative and semi-quantitative findings from the early studies on the precipitation of metal ions with this compound under various conditions.

Table 1: Precipitation of Metal Ions from Acidic Solutions

| Metal Ion | Precipitate Formed | Observations |

| Silver (Ag⁺) | Yes | Quantitative precipitation |

| Mercury (Hg²⁺) | Yes | Quantitative precipitation |

| Copper (Cu²⁺) | Yes | Quantitative precipitation |

| Bismuth (Bi³⁺) | Yes | Quantitative precipitation |

| Lead (Pb²⁺) | Yes | Quantitative precipitation |

| Tin (Sn⁴⁺) | Yes | Quantitative precipitation |

| Gold (Au³⁺) | Yes | Quantitative precipitation |

Table 2: Precipitation of Metal Ions from Alkaline Solutions with Tartrate

| Metal Ion | Precipitate Formed | Observations |

| Copper (Cu²⁺) | Yes | Tartrate prevents hydroxide precipitation |

| Cadmium (Cd²⁺) | Yes | Tartrate prevents hydroxide precipitation |

| Thallium (Tl⁺) | Yes | Quantitative precipitation |

| Lead (Pb²⁺) | Yes | Quantitative precipitation |

| Bismuth (Bi³⁺) | Yes | Quantitative precipitation |

Table 3: Precipitation of Metal Ions from Alkaline Solutions with Cyanide and Tartrate

| Metal Ion | Precipitate Formed | Observations |

| Thallium (Tl⁺) | Yes | Highly selective precipitation |

| Lead (Pb²⁺) | Yes | Quantitative precipitation |

| Bismuth (Bi³⁺) | Yes | Quantitative precipitation |

| Tin (Sn⁴⁺) | Yes | Quantitative precipitation |

| Gold (Au³⁺) | Yes | Quantitative precipitation |

Experimental Protocols for Key Analytical Methods

The early literature on this compound detailed its use in both gravimetric and volumetric analytical procedures.

Gravimetric Determination of Bismuth with this compound

Principle:

Bismuth ions are quantitatively precipitated from an acidic solution by the addition of an alcoholic solution of this compound. The resulting precipitate is filtered, washed, dried, and weighed.

Experimental Protocol:

-

Sample Preparation: A known weight of the bismuth-containing sample is dissolved in dilute nitric acid. The solution is then diluted with distilled water.

-

Precipitation: The acidic bismuth solution is heated to boiling. A slight excess of a 2% alcoholic solution of this compound is added dropwise with constant stirring. A yellow, crystalline precipitate of the bismuth-thionalide complex is formed.

-

Digestion: The solution with the precipitate is kept on a water bath for a short period to allow for complete precipitation and for the precipitate to become more easily filterable.

-

Filtration and Washing: The precipitate is filtered through a pre-weighed sintered glass crucible. The precipitate is washed with hot water until free from any excess reagent and acid.

-

Drying and Weighing: The crucible with the precipitate is dried in an oven at 105-110 °C to a constant weight. The weight of the bismuth-thionalide precipitate is determined, and the amount of bismuth is calculated using the appropriate gravimetric factor.

Volumetric (Iodometric) Determination of Copper with this compound

Principle:

Copper is precipitated with this compound from a tartrate solution. The precipitate is filtered and washed. The this compound in the precipitate is then oxidized by a known excess of standard iodine solution in an acidic medium. The excess iodine is then back-titrated with a standard sodium thiosulfate solution using starch as an indicator.

Experimental Protocol:

-

Precipitation: To a solution containing copper ions, sodium tartrate is added to prevent the precipitation of copper hydroxide. The solution is then made alkaline, and the copper is precipitated with an alcoholic solution of this compound.

-

Filtration and Washing: The copper-thionalide precipitate is filtered and washed thoroughly with hot water to remove any excess reagent.

-

Dissolution of Precipitate: The precipitate is transferred to a flask and dissolved in a mixture of hydrochloric acid and chloroform.

-

Iodometric Titration: A known excess of a standard iodine solution is added to the flask. The this compound is oxidized by the iodine.

-

Back-Titration: The excess, unreacted iodine is then titrated with a standard solution of sodium thiosulfate to a pale yellow endpoint.

-

Indicator: A few drops of starch indicator are added, and the titration is continued until the blue color disappears.

-

Calculation: The amount of this compound, and consequently the amount of copper, is calculated from the amount of iodine consumed.

Mandatory Visualizations

Chelation Mechanism of this compound with a Divalent Metal Ion

Caption: Proposed chelation of a divalent metal ion by this compound.

Experimental Workflow for Gravimetric Analysis

Caption: General workflow for the gravimetric determination of metals using this compound.

Conclusion

The discovery and early studies of this compound marked a significant advancement in the field of analytical chemistry. Its ability to form stable and selective precipitates with a wide range of metal ions provided chemists of the early 20th century with a powerful tool for quantitative analysis. The principles of its application, rooted in the control of pH and the use of masking agents, remain fundamental concepts in modern analytical science. This guide has provided a comprehensive overview of the foundational knowledge surrounding this compound, from its synthesis to its practical application in gravimetric and volumetric determinations, serving as a valuable resource for understanding the historical context and the enduring chemical principles that underpin this versatile reagent.

Thionalide (CAS 93-42-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thionalide (CAS 93-42-5), chemically known as 2-Mercapto-N-(2-naphthyl)acetamide, is a versatile organic compound with significant applications in analytical chemistry. This technical guide provides an in-depth overview of its fundamental properties, detailed experimental protocols for its use in gravimetric and volumetric analyses, and an exploration of its potential biological activities, particularly as a thiol-based antioxidant. This document aims to serve as a comprehensive resource for researchers and professionals in chemistry and drug development.

Core Information and Physicochemical Properties

This compound is a yellow crystalline solid notable for its sulfurous odor.[1] It is widely recognized for its utility as a precipitating reagent in the quantitative analysis of various metal ions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93-42-5 | [1][2] |

| Molecular Formula | C₁₂H₁₁NOS | [1][3] |

| Molecular Weight | 217.29 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 111-112 °C | [1][2] |

| Boiling Point | 458.1 °C at 760 mmHg | [1] |

| Density | 1.273 g/cm³ | [1] |

| Solubility | Insoluble in water; Freely soluble in most organic solvents. | [2] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.704 | [1] |

| LogP | 2.78110 | [1] |

Synthesis of this compound

Figure 1: Conceptual workflow for the synthesis of this compound.

Applications in Analytical Chemistry

This compound is a well-established reagent for the quantitative determination of various metal ions through gravimetric and volumetric methods. It forms sparingly soluble chelate complexes of stoichiometric composition with metals such as copper, mercury, silver, thallium, and bismuth.[2]

Gravimetric Determination of Bismuth

This protocol outlines the determination of bismuth (Bi³⁺) in an acidic solution using this compound as a precipitating agent.

Experimental Protocol:

-

Sample Preparation: Prepare a known volume of an acidic solution containing bismuth ions.

-

Precipitation:

-

Heat the bismuth solution to approximately 80-90°C.

-

Slowly add a freshly prepared solution of this compound in a suitable organic solvent (e.g., ethanol) to the heated solution with constant stirring. An excess of the this compound solution should be used to ensure complete precipitation.

-

A yellow precipitate of the bismuth-thionalide complex will form.

-

-

Digestion: Allow the precipitate to digest in the hot mother liquor for about 30 minutes to promote the formation of larger, more easily filterable crystals.

-

Filtration and Washing:

-

Filter the hot solution through a pre-weighed sintered glass crucible.

-

Wash the precipitate several times with hot water to remove any soluble impurities. Follow with a final wash with a small amount of ethanol.

-

-

Drying and Weighing:

-

Dry the crucible containing the precipitate in an oven at 105-110°C until a constant weight is achieved.

-

Cool the crucible in a desiccator and weigh it accurately.

-

-

Calculation: The weight of the bismuth in the sample can be calculated from the weight of the precipitate using the appropriate gravimetric factor.

Figure 2: Workflow for the gravimetric determination of bismuth using this compound.

Volumetric Determination by Iodometric Titration

The this compound content in its metal complexes can be determined via iodometric titration. This indirect method involves the oxidation of the thiol group in this compound by a known excess of iodine, followed by back-titration of the unreacted iodine with a standard sodium thiosulfate solution.

Reaction:

2 R-SH (this compound) + I₂ → R-S-S-R (Oxidized this compound) + 2 HI I₂ (excess) + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

Experimental Protocol:

-

Sample Preparation: Accurately weigh a known amount of the dried metal-thionalide precipitate and dissolve it in a suitable solvent to liberate the this compound.

-

Reaction with Iodine: To this solution, add a known excess volume of a standardized iodine (I₂) solution. The solution should be stoppered and allowed to react in the dark for a few minutes.

-

Titration:

-

Titrate the excess, unreacted iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution.

-

As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

-

Calculation: The amount of this compound, and consequently the metal in the original precipitate, can be calculated from the amount of iodine that reacted.

Potential Biological Activity and Signaling Pathways

While primarily used as an analytical reagent, the chemical structure of this compound, specifically the presence of a thiol (-SH) group, suggests potential biological activities. Thiols are known to act as antioxidants or reducing agents.[4] A patent for stabilizing pharmaceutical formulations lists "this compound" as a potential "thiol agent," further supporting this hypothesis.[5]

Antioxidant Potential: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom and quench the stable DPPH free radical.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solution.

-

A control containing only the DPPH solution and methanol should also be prepared.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[2]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Postulated Interaction with Redox-Sensitive Signaling Pathways

The antioxidant potential of thiol-containing compounds suggests that this compound could modulate redox-sensitive signaling pathways within cells. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in inflammation and immune responses and is known to be regulated by the cellular redox state.[6][7] Reactive oxygen species (ROS) can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes. An antioxidant like this compound could potentially inhibit this activation by scavenging ROS.

Figure 3: Postulated inhibitory effect of this compound on the ROS-mediated NF-κB signaling pathway.

Safety Information

This compound is classified as a hazardous substance. It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H335 | May cause respiratory irritation |

Data sourced from PubChem.[3]

Conclusion

This compound (CAS 93-42-5) is a valuable reagent in analytical chemistry with well-documented applications in the gravimetric and volumetric determination of metal ions. Its thiol group also suggests a potential for biological activity, particularly as an antioxidant, which warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and professionals working with this compound. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C12H11NOS | CID 66733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20120029085A1 - Stabilization of quinol composition such as catecholamine drugs - Google Patents [patents.google.com]

- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB signaling in neoplastic transition from epithelial to mesenchymal phenotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thioglycollic-β-aminonaphthalide (Thionalide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioglycollic-β-aminonaphthalide, more commonly known as Thionalide or 2-Mercapto-N-(2-naphthyl)acetamide, is a versatile organic compound with significant applications in analytical chemistry and emerging potential in the field of drug development. This technical guide provides a comprehensive overview of its properties, synthesis, and key uses, with a focus on detailed experimental protocols and the visualization of its operational workflows.

Physicochemical Properties

This compound is a white to ivory-colored crystalline solid.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Synonyms | Thioglycollic-β-aminonaphthalide, 2-Mercapto-N-(2-naphthyl)acetamide, this compound | [3] |

| CAS Number | 93-42-5 | [3] |

| Molecular Formula | C₁₂H₁₁NOS | [3] |

| Molecular Weight | 217.29 g/mol | [1] |

| Melting Point | 111-112 °C | [1] |

| Boiling Point | 458.1 °C at 760 mmHg | [3] |

| Density | 1.273 g/cm³ | [3] |

| Flash Point | 230.9 °C | [3] |

| Solubility | Insoluble in water; freely soluble in most organic solvents. | [1] |

| Appearance | White to ivory-colored needles or crystalline powder. | [1][2] |

Synthesis

This compound is synthesized via the reaction of thioglycolic acid with β-naphthylamine. The general scheme for the synthesis of N-aryl mercaptoacetamides involves the formation of an amide bond between a carboxylic acid and an amine.

A general experimental protocol for the synthesis of a related N-aryl mercaptoacetamide is as follows. A mixture of 1-phenylazo-2-naphthylamine (5 g) and thioglycolic acid (1.9 g) is dissolved in approximately 300 ml of a suitable solvent.[1] The reaction mixture is then processed to yield the final product, which can be purified by recrystallization from an ethanol-water mixture.[1]

Below is a diagram illustrating the general synthesis pathway for N-Aryl Mercaptoacetamides.

Caption: General reaction scheme for the synthesis of this compound.

Uses and Applications

Analytical Chemistry: Gravimetric Analysis

The primary and well-established use of this compound is as a precipitating agent in the gravimetric and volumetric analysis of various heavy metals.[1][2][4] It forms stable, stoichiometric chelate complexes with metal ions such as copper, mercury, silver, thallium, and bismuth.[1][4] These complexes are sparingly soluble in water and can be dried and weighed to determine the concentration of the metal in a sample.[4]

The selectivity of this compound for specific metal ions can be controlled by adjusting the pH of the solution and by using masking agents.[4] For instance, in acidic media, it can precipitate copper(II), silver(I), mercury(II), bismuth(III), arsenic(III), and tin(IV).[4] In alkaline solutions containing tartrate, it precipitates copper(II), mercury(II), cadmium(II), and thallium(I).[4]

Experimental Protocol: Gravimetric Determination of Copper(II) using this compound (Representative)

This protocol is a representative procedure based on the principles of gravimetric analysis using this compound.

-

Sample Preparation: Accurately weigh a sample containing copper(II) ions and dissolve it in a suitable acidic solution.

-

Reduction of Copper(II) to Copper(I): Add a reducing agent, such as sulfurous acid, to the solution to reduce Cu(II) to Cu(I).

-

Precipitation: Heat the solution to boiling and add a solution of this compound in a suitable organic solvent (e.g., ethanol) dropwise with constant stirring. A white precipitate of the copper(I)-Thionalide complex will form.

-

Digestion: Allow the precipitate to digest in the hot mother liquor for a period to encourage the formation of larger, more easily filterable crystals.

-

Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with hot water to remove any soluble impurities, followed by a final wash with ethanol.

-

Drying and Weighing: Dry the crucible with the precipitate in an oven at 105-110 °C to a constant weight.

-

Calculation: The weight of copper in the original sample can be calculated from the weight of the precipitate using the appropriate gravimetric factor.

The workflow for this analytical application is visualized in the diagram below.

Caption: Workflow for the gravimetric determination of metals.

Potential in Drug Development

Recent research has highlighted the potential of the broader class of N-aryl mercaptoacetamides, to which this compound belongs, as multi-target inhibitors of bacterial enzymes.[5] Specifically, these compounds have shown inhibitory activity against metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa.[5]

MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics, making them a significant threat in clinical settings.[5] LasB is a key virulence factor in P. aeruginosa, an opportunistic pathogen.[6] The ability to inhibit both resistance mechanisms and virulence factors presents a promising strategy for the development of new antibacterial agents.[5] While research is ongoing, these findings suggest a potential new therapeutic application for this compound and its derivatives, moving beyond their traditional role in analytical chemistry.

Safety and Handling

This compound is classified as causing skin irritation and serious eye damage.[3] It is also toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

Thioglycollic-β-aminonaphthalide (this compound) is a compound with a well-established role in analytical chemistry as a reliable reagent for the gravimetric determination of heavy metals. Its synthesis is straightforward, and its physicochemical properties are well-documented. Furthermore, emerging research into the biological activities of N-aryl mercaptoacetamides opens up exciting new possibilities for the application of this compound in the development of novel antibacterial therapies. This guide provides a solid foundation of technical information for researchers and professionals working with or interested in the potential of this versatile molecule.

References

- 1. repository.lsu.edu [repository.lsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Structure-Based Design of α-Substituted Mercaptoacetamides as Inhibitors of the Virulence Factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Profile of Thionalide: An Examination of Its Documented Activities

An in-depth review of the scientific literature reveals that Thionalide, chemically identified as 2-Mercapto-N-2-naphthalenylacetamide, is primarily recognized for its role as a chemical reagent rather than a biologically active agent with therapeutic potential. Despite a thorough investigation, there is a notable absence of substantial research detailing its pharmacological effects, underlying mechanisms of action, or the biological activities of its derivatives in a drug development context.

This compound, with the CAS Registry Number 93-42-5, is historically documented as a laboratory agent for the detection of heavy metals.[1][2][3] Its utility in this capacity stems from its ability to form chelate complexes with various metal ions.[3] However, beyond this application in analytical chemistry, its biological footprint in scientific literature is virtually nonexistent.

Limited Evidence of Biological Investigation

Searches for the biological activities of this compound and its derivatives have not yielded significant findings. There is a lack of published studies presenting quantitative data, such as IC50 or EC50 values, which are crucial for assessing the potency and efficacy of a compound in a biological system. Furthermore, no specific signaling pathways have been identified as being modulated by this compound, and consequently, no experimental protocols for its biological evaluation are available.

While the core structure of this compound contains a naphthaleneacetamide moiety, and some research has been conducted on derivatives of N-(naphthalen-2-yl)acetamide for their potential antiproliferative activities, these are distinct from this compound itself due to the absence of the critical mercapto (-SH) group.[4] For instance, a study on N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety reported antiproliferative activity against human cancer cell lines, with one compound showing an IC50 value of 0.6 μM against a nasopharyngeal carcinoma cell line.[4] However, this research does not directly pertain to this compound or its immediate derivatives.

Distinguishing this compound from Thalidomide

It is critical to distinguish this compound from the well-known, structurally different drug, Thalidomide. Thalidomide possesses a wide range of biological activities, including immunomodulatory and anti-angiogenic effects, and has a well-documented, albeit tragic, history.[5][6][7][8] The similarity in their names is purely phonetic and does not reflect any chemical or functional relationship.

Conclusion

References

- 1. This compound [drugfuture.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 93-42-5 [chemicalbook.com]

- 4. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acs.org [acs.org]

- 7. JoDrugs. THALIDOMIDE AND RELATED AGENTS [jodrugs.com]

- 8. Thalidomide - Wikipedia [en.wikipedia.org]

Thionalide: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Dated: December 14, 2025

This guide provides an in-depth overview of the safety, handling, and disposal considerations for Thionalide (CAS No. 93-42-5), a reagent used in analytical chemistry for the precipitation of various metal ions. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and to mitigate environmental impact.

Chemical and Physical Properties

This compound, also known as 2-Mercapto-N-2-naphthalenylacetamide, is a white to ivory-colored crystalline solid.[1][2] It is characterized by its insolubility in water and solubility in most organic solvents.[2][3][4]

| Property | Value | Source |

| CAS Number | 93-42-5 | [2][3] |

| Molecular Formula | C₁₂H₁₁NOS | [2][3] |

| Molecular Weight | 217.29 g/mol | [2][3] |

| Appearance | White to ivory-colored needles/crystalline powder | [1][2] |

| Melting Point | 111-112 °C | [2][3] |

| Solubility | Insoluble in water; freely soluble in most organic solvents | [2][3][4] |

| IUPAC Name | N-naphthalen-2-yl-2-sulfanylacetamide | [5] |

Safety and Hazards

This compound is classified as a hazardous substance with the potential to cause significant health effects upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for this compound.[5]

GHS Hazard Identification and Precautionary Statements

| Hazard Class | Hazard Statement | GHS Code | Source |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5] |

| Serious Eye Damage/Eye Irritation | Causes serious eye damage | H318 | [5] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | May cause respiratory irritation | H335 | [5] |

| Hazardous to the aquatic environment — Long-term (chronic) hazard | Toxic to aquatic life with long lasting effects | H411 | [5] |

Signal Word: Danger[5]

A comprehensive list of precautionary statements (P-statements) is provided in the Safety Data Sheet (SDS) for this compound and should be consulted before handling. Key precautionary measures include avoiding contact with skin and eyes, preventing inhalation of dust, and ensuring adequate ventilation.

Toxicological Data

Despite a thorough review of available literature and safety data, specific quantitative toxicity data for this compound, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, have not been identified. However, qualitative assessments from safety data sheets indicate that it is harmful if ingested, inhaled, or absorbed through the skin.[1]

Occupational Exposure Limits

No established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA), Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH), or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGHI), have been found for this compound. In the absence of established OELs, it is crucial to handle this compound with a high degree of caution and to minimize exposure through engineering controls, administrative controls, and personal protective equipment.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to minimize the risks associated with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.

-

Eye Wash Stations and Safety Showers: Easily accessible and fully functional eye wash stations and safety showers are mandatory in any area where this compound is handled.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should also be worn to protect against splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile rubber) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

-

-

Respiratory Protection: If the potential for inhalation of dust exists and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This protocol is a guideline for assessing the skin irritation potential of a chemical like this compound, in line with OECD Test Guideline 439.

-

Preparation of the Test Substance: Prepare a solution or suspension of this compound in a suitable solvent.

-

Tissue Culture: Utilize commercially available Reconstructed Human Epidermis (RhE) tissues, which consist of normal, human-derived epidermal keratinocytes.

-

Application of the Test Substance: Apply a specified amount of the prepared this compound sample directly to the surface of the RhE tissue.

-

Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: Thoroughly rinse the test substance from the tissue surface and continue to incubate for a post-exposure period (e.g., 42 hours).

-

Cell Viability Assessment: Determine cell viability using a quantitative method, such as the MTT assay, which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Data Analysis: Compare the viability of the this compound-treated tissues to that of negative controls. A reduction in tissue viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

Spill Response

The following workflow outlines the general procedure for responding to a this compound spill.

Caption: Workflow for responding to a this compound spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Guidelines

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure compliance with regulations.

Chemical Incompatibility

This compound is known to react with a variety of metal ions to form sparingly soluble chelate complexes.[3] It precipitates with copper(II), silver(I), mercury(II), bismuth(III), arsenic(III), tin(IV), gold(I), platinum(IV), and palladium(II) in acidic media.[3] Therefore, this compound waste should not be mixed with solutions containing these metal ions.

Waste Treatment and Disposal

As a mercaptan-containing compound, this compound waste should be handled with care. For disposal, it is recommended to follow the guidelines for mercaptan and naphthalene-containing compounds.[6][7][8][9]

The following decision tree provides a logical workflow for the disposal of this compound waste.

Caption: Decision tree for the proper disposal of this compound waste.

General Disposal Principles:

-

Segregation: this compound waste must be segregated from other chemical waste streams, particularly those containing incompatible metals.

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the primary hazards (Irritant, Eye Damage, Aquatic Toxicity).

-

Containerization: Use robust, leak-proof containers for waste collection.

-

Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Conclusion

This compound is a valuable analytical reagent that requires careful management due to its inherent hazards. By understanding its properties, adhering to strict safety and handling protocols, and following proper disposal procedures, researchers and scientists can work with this chemical in a safe and environmentally responsible manner. Continuous review of the latest safety data and institutional protocols is recommended to ensure the highest standards of laboratory safety.

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. This compound [drugfuture.com]

- 3. This compound | 93-42-5 [chemicalbook.com]

- 4. This compound CAS#: 93-42-5 [m.chemicalbook.com]

- 5. This compound | C12H11NOS | CID 66733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. Recycling and disposal of ethyl mercaptan, odorant - UtilVtorProm [xn--80ancaco1ch7azg.xn--j1amh]

Methodological & Application

Application Notes and Protocols for Copper Detection using Thionalide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of thionalide as a reagent for the quantitative determination of copper. This compound (also known as thioglycolic-β-aminonaphthalide) is a versatile organic reagent that forms stable, insoluble metal complexes, making it particularly suitable for the gravimetric analysis of various metal ions, including copper.

Principle of Detection

This compound selectively precipitates copper(II) ions from acidic solutions. The reaction involves the formation of a stable, stoichiometric copper-thionalide complex which can be isolated, dried, and weighed. The mass of the precipitate is directly proportional to the amount of copper present in the original sample. This gravimetric method offers high accuracy and precision, making it a reliable technique for quantitative copper analysis.

The reaction is believed to proceed through the formation of an inner-complex salt where the copper ion coordinates with the sulfur and oxygen atoms of the this compound molecule. The acidic conditions are crucial for minimizing the interference from other metal ions that might precipitate at higher pH values.

Quantitative Data

While specific quantitative data for every possible application is extensive, the following table summarizes key performance parameters for the gravimetric determination of copper using this compound based on available literature.

| Parameter | Value/Information | Source |

| Limit of Detection (LOD) | 4 µg kg⁻¹ (in a specific flow analysis application with preconcentration) | [1] |

| Precipitating Agent | This compound (Thioglycollic-β-aminonaphthalide) | [2] |

| Precipitation Conditions | Acidic medium (e.g., sulfuric acid) | [2] |

| Form of Precipitate | Copper-thionalide complex | |

| Gravimetric Factor | Dependent on the exact stoichiometry of the precipitate (to be determined experimentally) | |

| Potential Interferences | Gold, Platinum. Can be minimized by using masking agents like EDTA for certain ions. | [3] |

Experimental Protocols

Reagent Preparation: 2% (w/v) this compound Solution

A 2% (w/v) solution of this compound is a commonly used reagent concentration for the precipitation of copper and other metal ions.[2]

Materials:

-

This compound (Thioglycollic-β-aminonaphthalide)

-

Acetone

-

Volumetric flask (100 mL)

-

Analytical balance

Protocol:

-

Weigh out 2.0 g of this compound using an analytical balance.

-

Transfer the weighed this compound into a 100 mL volumetric flask.

-

Add a small amount of acetone to the flask and swirl to dissolve the this compound.

-

Once dissolved, dilute the solution to the 100 mL mark with acetone.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Note: This solution should be freshly prepared as required for optimal performance.[2]

Gravimetric Determination of Copper(II)

This protocol outlines the steps for the quantitative determination of copper in an aqueous sample.

Materials:

-

Sample solution containing an unknown amount of copper(II)

-

2% (w/v) this compound solution in acetone

-

Dilute Sulfuric Acid (e.g., 1 M)

-

Distilled or deionized water

-

Beakers

-

Hot plate

-

Sintered glass crucible (porosity 4 or equivalent), previously dried and weighed

-

Drying oven

-

Desiccator

-

Analytical balance

Protocol:

-

Sample Preparation: Accurately pipette a known volume of the sample solution into a beaker. The volume should be chosen such that it contains a sufficient amount of copper to yield a weighable precipitate.

-

Acidification: Acidify the sample solution by adding dilute sulfuric acid until the desired pH is reached. An acidic medium is crucial for the selective precipitation of copper.

-

Precipitation: Heat the acidified solution gently to near boiling on a hot plate. Slowly add a slight excess of the freshly prepared 2% this compound solution dropwise while stirring continuously. The formation of a precipitate indicates the presence of copper. The excess reagent ensures the complete precipitation of copper ions.

-

Digestion: Keep the solution hot (without boiling) for a period to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles and reduces co-precipitation of impurities.

-

Cooling: Allow the beaker to cool to room temperature.

-

Filtration: Filter the precipitate through a pre-weighed sintered glass crucible. Use a rubber policeman to ensure all the precipitate is transferred from the beaker to the crucible.

-

Washing: Wash the precipitate in the crucible several times with small portions of a suitable washing solution (e.g., dilute acidic solution followed by distilled water) to remove any soluble impurities.

-

Drying: Place the crucible containing the precipitate in a drying oven at an appropriate temperature (e.g., 105-110 °C) until a constant weight is achieved.

-

Cooling and Weighing: After drying, transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible accurately on an analytical balance. Repeat the drying, cooling, and weighing steps until a constant mass is obtained.

-

Calculation: Calculate the mass of the precipitate by subtracting the initial mass of the empty crucible. The percentage of copper in the original sample can then be calculated using the following formula:

% Copper = (Mass of Precipitate × Gravimetric Factor × 100) / Mass of Sample

The Gravimetric Factor is the ratio of the molar mass of copper to the molar mass of the copper-thionalide precipitate. The exact stoichiometry of the precipitate needs to be known for an accurate calculation.

Visualizations

Experimental Workflow for Gravimetric Analysis

References

Application Notes and Protocols for Mercury Quantification with Thionalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of mercury using the chelating agent Thionalide (2-Mercapto-N-2-naphthylacetamide). This compound forms a stable, sparingly soluble complex with mercury(II) ions, enabling their separation and quantification. While traditionally used for gravimetric and titrimetric analysis, this application note also proposes a spectrophotometric method for the determination of mercury. The protocol includes procedures for sample preparation, reagent preparation, and analytical measurement. Additionally, quantitative performance data from a related pre-concentration method is presented to indicate the potential sensitivity.

Introduction

Mercury and its compounds are highly toxic environmental pollutants that pose significant risks to human health. Accurate and sensitive quantification of mercury in various matrices, including environmental samples and pharmaceutical products, is crucial for safety and regulatory compliance. This compound is a thiol-containing organic reagent that selectively forms strong complexes with heavy metal ions, including mercury.[1] The reaction between this compound and mercury(II) ions results in the formation of a stable precipitate, which can be quantified.[1][2] This document outlines a protocol for mercury quantification using this compound, adaptable for both classical and instrumental analysis.

Chemical Reaction

This compound reacts with mercury(II) ions in a solution to form a mercury-Thionalide chelate complex. The sulfur atom of the thiol group and the nitrogen atom of the amide group in this compound likely coordinate with the mercury ion. The reaction can be influenced by pH and the presence of masking agents, which can be used to improve the selectivity of the reaction in the presence of other metal ions.[1]

Data Presentation

| Parameter | Value | Sample Matrix | Reference |

| Limit of Determination | 0.02 µg/L | Synthetic Water | [3] |

| Recovery (Inorganic Hg) | 100% (for 0.050 µg/L) | Synthetic Water | [3] |

| Recovery (Methylmercury) | 98% (for 0.049 µg/L) | Synthetic Water | [3] |

| Relative Standard Deviation | 7.1% (Inorganic Hg) | Synthetic Water | [3] |

| Relative Standard Deviation | 6.1% (Methylmercury) | Synthetic Water | [3] |

Experimental Protocols

Reagent Preparation

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound (2-Mercapto-N-2-naphthylacetamide) in 100 mL of ethanol or glacial acetic acid. The solution should be prepared fresh daily.

-

Mercury Standard Stock Solution (1000 mg/L): Dissolve 0.1354 g of mercury(II) chloride (HgCl₂) in 100 mL of 0.1 M nitric acid.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M nitric acid to desired concentrations (e.g., 1, 2, 5, 10, 15, 20 mg/L).

-

Buffer Solutions: Prepare appropriate buffer solutions to control the pH of the reaction mixture. For acidic conditions, a pH of 2 can be achieved using a hydrochloric acid solution.[3]

Sample Preparation

-

Water Samples: Acidify the water sample to a pH of 2 with hydrochloric acid.[3] If the sample contains particulate matter, filter it through a 0.45 µm membrane filter.

-

Solid Samples (e.g., soil, sediment): An acid digestion procedure is required to bring the mercury into a soluble form. A common method involves digestion with a mixture of nitric acid and sulfuric acid.

-

Biological Samples: Digestion with a mixture of nitric and sulfuric acids is typically used to break down the organic matrix and release the mercury.

Proposed Spectrophotometric Quantification Protocol

Disclaimer: The following is a proposed protocol based on the known reactivity of this compound and general principles of spectrophotometric analysis, as a validated, published spectrophotometric method using this compound for direct mercury quantification could not be identified.

-

Calibration Curve:

-

Pipette 1.0 mL of each mercury working standard solution into a series of 10 mL volumetric flasks.

-

Add 2.0 mL of the 0.1% this compound solution to each flask.

-

Adjust the pH to the optimal range (preliminary experiments are recommended to determine the optimal pH for color development).

-

Dilute to the mark with deionized water and mix well.

-

Allow the reaction to proceed for a set amount of time for color development (e.g., 15 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of the mercury-Thionalide complex.

-

Plot a calibration curve of absorbance versus mercury concentration.

-

-